molecular formula C21H29N3O2S B6503308 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea CAS No. 1428365-51-8

1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea

Cat. No. B6503308
CAS RN: 1428365-51-8
M. Wt: 387.5 g/mol
InChI Key: KXCAZBRLZWDRPZ-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl functional group. It also contains a methoxyphenyl group, a thiophenyl group, and a piperidinyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the methoxyphenyl, thiophenyl, and piperidinyl groups. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the urea group suggests that it would have a planar structure around this group, while the piperidinyl group would add a cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the urea group could participate in condensation reactions, while the methoxyphenyl and thiophenyl groups could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-26-19-6-4-17(5-7-19)8-11-22-21(25)23-12-15-24-13-9-18(10-14-24)20-3-2-16-27-20/h2-7,16,18H,8-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCAZBRLZWDRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

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